molecular formula C11H14N4O7 B3825801 2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide

Cat. No.: B3825801
M. Wt: 314.25 g/mol
InChI Key: MHXNSCPDNURUAX-UHFFFAOYSA-N
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Description

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide is a chemical compound with a complex structure that includes amino, hydroxyethyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the nitration of a benzene derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the amino group and the N,N-bis(2-hydroxyethyl) moiety through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The major products are typically amines.

    Substitution: Depending on the reagents, various substituted derivatives can be formed.

Scientific Research Applications

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amino and hydroxyethyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N,N-bis(2-hydroxyethyl)benzamide
  • 3,5-dinitrobenzamide
  • N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide

Uniqueness

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and hydroxyethyl groups allows for a diverse range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O7/c12-10-8(11(18)13(1-3-16)2-4-17)5-7(14(19)20)6-9(10)15(21)22/h5-6,16-17H,1-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXNSCPDNURUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N(CCO)CCO)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide
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2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide
Reactant of Route 3
2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide
Reactant of Route 4
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2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide
Reactant of Route 5
2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide
Reactant of Route 6
2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide

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